3-(2,4-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine
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Overview
Description
3-(2,4-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyridine ring, with a 2,4-dimethylphenyl group attached to the triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2,4-dimethylphenylhydrazine with 2-cyanopyridine in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the triazolopyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the triazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or alkylating agents for alkylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced triazolopyridine derivatives.
Scientific Research Applications
3-(2,4-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: It is used in studies to understand its interaction with various biological targets, such as enzymes and receptors.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation or modulate receptor activity in inflammatory pathways .
Comparison with Similar Compounds
3-(2,4-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine can be compared with other similar compounds, such as:
Imidazo[4,5-b]pyridine: Known for its diverse biological activities, including antiviral and antimicrobial properties.
Thiazolo[4,5-b]pyridine: Exhibits a broad spectrum of pharmacological activities, including anticancer and anti-inflammatory effects.
Triazolo[3,4-b][1,3,4]thiadiazine: Known for its antimicrobial and anticancer activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other triazolopyridine derivatives.
Properties
CAS No. |
62051-97-2 |
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Molecular Formula |
C13H12N4 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
3-(2,4-dimethylphenyl)triazolo[4,5-b]pyridine |
InChI |
InChI=1S/C13H12N4/c1-9-5-6-12(10(2)8-9)17-13-11(15-16-17)4-3-7-14-13/h3-8H,1-2H3 |
InChI Key |
NXFPJLHBUBRYJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=CC=N3)N=N2)C |
Origin of Product |
United States |
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